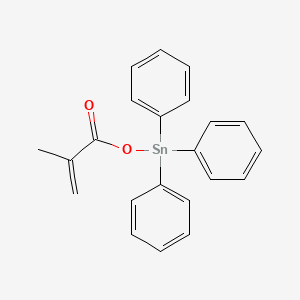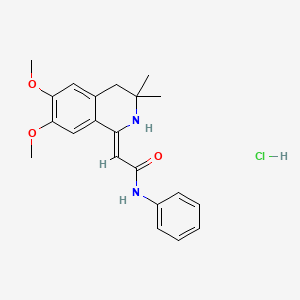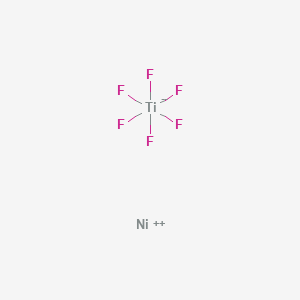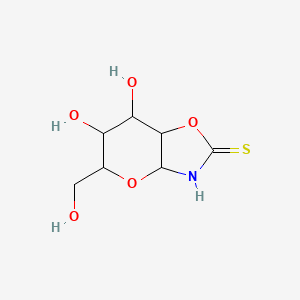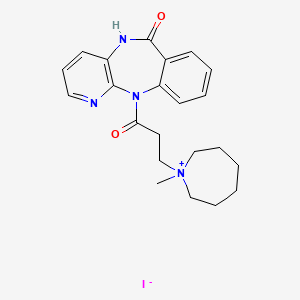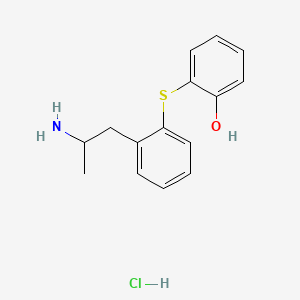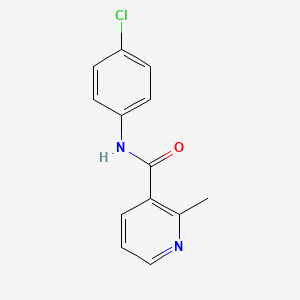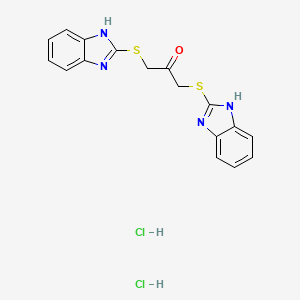
2-(2-Pyridyl)isothiourea N-oxide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Pyridyl)isothiourea N-oxide hydrochloride is a heterocyclic compound with the molecular formula C6H8ClN3OS and a molecular weight of 205.66522 g/mol . It is a white or off-white powder that is soluble in water and slightly soluble in methanol and ethanol . This compound is used as an intermediate in organic synthesis and has various applications in scientific research .
Vorbereitungsmethoden
The synthesis of 2-(2-Pyridyl)isothiourea N-oxide hydrochloride involves the reaction of 2-aminopyridine with thiourea and hydrogen peroxide in the presence of hydrochloric acid . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 2-3 hours . The product is then purified by recrystallization from water or ethanol .
Analyse Chemischer Reaktionen
2-(2-Pyridyl)isothiourea N-oxide hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like water, methanol, or ethanol, and temperatures ranging from room temperature to reflux . Major products formed from these reactions include various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-Pyridyl)isothiourea N-oxide hydrochloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-Pyridyl)isothiourea N-oxide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure . This interaction can lead to changes in cellular pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
2-(2-Pyridyl)isothiourea N-oxide hydrochloride can be compared with other similar compounds, such as:
2-(2-Pyridyl)isothiourea: Lacks the N-oxide group, which may affect its reactivity and biological activity.
2-(2-Pyridyl)thiourea: Similar structure but without the isothiourea moiety, leading to different chemical properties and applications.
2-(2-Pyridyl)urea: Contains a urea group instead of an isothiourea group, resulting in different reactivity and uses.
The uniqueness of this compound lies in its N-oxide group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
2770-93-6 |
|---|---|
Molekularformel |
C6H8ClN3OS |
Molekulargewicht |
205.67 g/mol |
IUPAC-Name |
(1-oxidopyridin-1-ium-2-yl) carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C6H7N3OS.ClH/c7-6(8)11-5-3-1-2-4-9(5)10;/h1-4H,(H3,7,8);1H |
InChI-Schlüssel |
QTHDIGATKRFRKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C(=C1)SC(=N)N)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




